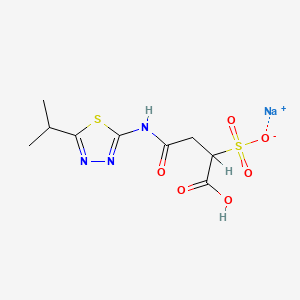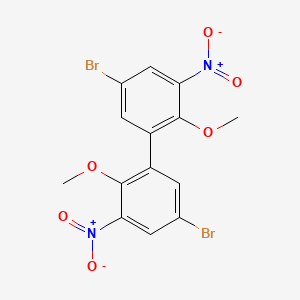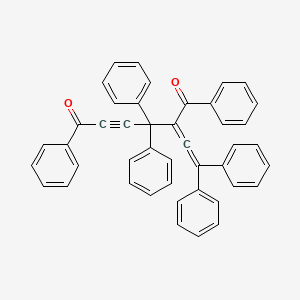
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the hex-2-yne-1,6-dione core through a series of condensation reactions.
Addition of Phenyl Groups: Subsequent steps involve the addition of phenyl groups to the core structure using Friedel-Crafts alkylation.
Formation of the Diphenylethenylidene Moiety: The final step involves the formation of the diphenylethenylidene moiety through a Wittig reaction, which introduces the double bond and completes the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted phenyl compounds.
科学研究应用
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
相似化合物的比较
Similar Compounds
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione: shares similarities with other conjugated organic compounds, such as:
Uniqueness
Structural Uniqueness:
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
属性
CAS 编号 |
96547-84-1 |
|---|---|
分子式 |
C44H30O2 |
分子量 |
590.7 g/mol |
InChI |
InChI=1S/C44H30O2/c45-42(36-23-11-3-12-24-36)31-32-44(38-27-15-5-16-28-38,39-29-17-6-18-30-39)41(43(46)37-25-13-4-14-26-37)33-40(34-19-7-1-8-20-34)35-21-9-2-10-22-35/h1-30H |
InChI 键 |
UPLQAUAILYDBHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



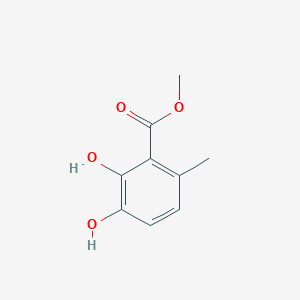
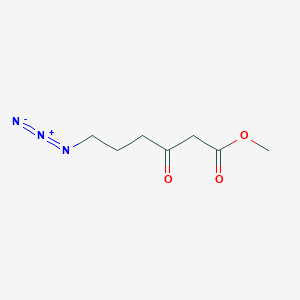

![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
